5-(1,2-dithiolan-3-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)pentanamide
Description
This compound is a hybrid heterocyclic molecule featuring a 1,2-dithiolane (dithiolan) ring linked via a pentanamide chain to a pyrrolidine-substituted [1,2,4]triazolo[4,3-a]pyrazine moiety. The dithiolane group is notable for its redox-active disulfide bond, which may confer antioxidant or thiol-modulating properties . The triazolo-pyrazine scaffold is a nitrogen-rich heterocycle often associated with kinase inhibition or adenosine receptor modulation in medicinal chemistry. The pyrrolidine linker enhances solubility and may influence conformational flexibility.
Properties
IUPAC Name |
5-(dithiolan-3-yl)-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6OS2/c24-15(4-2-1-3-14-6-10-25-26-14)20-13-5-8-22(11-13)16-17-21-19-12-23(17)9-7-18-16/h7,9,12-14H,1-6,8,10-11H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMKVJIXAFUTKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CCCCC2CCSS2)C3=NC=CN4C3=NN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Comparisons
The compound’s uniqueness lies in its combination of a dithiolane ring, triazolo-pyrazine core, and pyrrolidine-pentanamide linker. Below is a comparative analysis with analogous molecules from the evidence:
Structural Analysis
- Target vs. Compound 84: Both share the [1,2,4]triazolo[4,3-a]pyrazine core and dithiolane group, but Compound 84 replaces the pyrrolidine-pentanamide linker with a phenylamino-propanamide bridge. This substitution may alter pharmacokinetics (e.g., solubility, membrane permeability) and target selectivity .
- Target vs. Compounds 6 and 7: The triazolo-pyrazine core in the target differs from the pyrrolo-thiazolo-pyrimidine scaffolds in Compounds 6 and 5. The latter compounds incorporate methoxyphenyl and thiadiazinone/hydrazinecarbothioamide groups, which are absent in the target. These groups are often associated with antimicrobial or metal-chelating activities .
Spectroscopic Characterization
- The target compound would require NMR (¹H, ¹³C) and MS for structural confirmation, as demonstrated for Compounds 6 and 7 in . The dithiolane’s disulfide bond (~500 cm⁻¹ in IR) and pyrrolidine’s CH₂ bending (~1450 cm⁻¹) would be critical diagnostic features.
Research Findings and Implications
- Redox Activity : The dithiolane group in the target compound may undergo reversible disulfide bond reduction, similar to lipoic acid, suggesting utility in redox-based therapies .
- Heterocyclic Interactions : The triazolo-pyrazine moiety’s planar structure could facilitate π-π stacking with kinase ATP-binding pockets, as seen in related kinase inhibitors (e.g., imatinib analogs) .
- Limitations : Unlike Compounds 6 and 7, which have explicit synthetic yields and purity data (e.g., 72–85% yields, elemental analysis in ) , the target compound lacks published pharmacokinetic or efficacy studies.
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